L-TYROSINE (RING-3,5-D2) L-TYROSINE (RING-3,5-D2)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684935
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 183.20

L-TYROSINE (RING-3,5-D2)

CAS No.:

Cat. No.: VC3684935

Molecular Formula:

Molecular Weight: 183.20

Purity: 98%

* For research use only. Not for human or veterinary use.

L-TYROSINE (RING-3,5-D2) -

Specification

Molecular Weight 183.20

Introduction

Chemical Characterization

Molecular Properties

L-Tyrosine (Ring-3,5-D2) maintains the core structure of L-tyrosine with specific deuterium substitutions. The molecular characteristics of this compound include:

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.18854 g/mol
Chemical PurityTypically 98%
Isotopic PurityVariable based on synthesis method
Physical StateSolid
SolubilitySimilar to natural L-tyrosine

These properties ensure that L-Tyrosine (Ring-3,5-D2) functions as an effective tracer while maintaining biochemical equivalence to natural tyrosine in experimental systems .

Isotopic Composition and Stability

Synthesis and Preparation Methods

Deuteration Techniques

The synthesis of L-Tyrosine (Ring-3,5-D2) typically involves site-specific deuteration of natural L-tyrosine. According to available research, one established method involves treating tyrosine with concentrated deuterium chloride (DCl) at elevated temperatures (approximately 180°C) for extended periods (around 4 hours) . This process facilitates the exchange of hydrogen atoms for deuterium at specific aromatic ring positions. The reaction produces DL-[2, 2-d, 3-d, 5-d, 6-d]Tyr (Tyr-d5) initially, requiring further processing to achieve the desired deuteration pattern.

Purification and Resolution

After initial deuteration, additional steps are necessary to obtain the specific deuteration pattern at the 3 and 5 positions. Research indicates that treating the deuterated compound with an acetic acid-acetic anhydride mixture can selectively replace deuterium at certain positions, allowing for controlled deuteration patterns . For compounds where the deuteration process created a racemic mixture, enzymatic resolution may be employed to isolate the L-isomer. The resulting L-Tyrosine (Ring-3,5-D2) typically achieves isotopic purity of approximately 98%, though variations exist depending on the specific synthesis method employed .

Analytical Applications

Mass Spectrometry Methods

L-Tyrosine (Ring-3,5-D2) is primarily analyzed using mass spectrometry techniques, particularly gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM). This analytical approach provides high sensitivity and specificity for detecting the deuterium-labeled compound in complex biological matrices. Research indicates that derivatization of the compound to form N,O-bis(trifluoroacetyl) methyl esters or N,O-bis(heptafluorobutyryl) methyl esters enhances its detection by gas chromatography . These derivatized forms demonstrate excellent linearity in calibration curves when the molar ratio of labeled to unlabeled tyrosine exceeds 5/1000.

Quantitative Analysis Applications

The compound is extensively used in quantitative metabolomics and isotope dilution studies. When combined with unlabeled tyrosine in known ratios, L-Tyrosine (Ring-3,5-D2) serves as an internal standard for accurate quantification of endogenous tyrosine levels. Research demonstrates that this approach enables precise measurements of tyrosine metabolism and turnover rates in various biological systems . The stable isotope labeling also allows for tracking of tyrosine through its metabolic pathways, providing insights into both normal physiological processes and pathological conditions affecting amino acid metabolism.

Research Applications

Metabolic Tracer Studies

L-Tyrosine (Ring-3,5-D2) finds extensive application as a metabolic tracer in research investigating amino acid metabolism. By administering the labeled compound and monitoring its incorporation into various metabolic products, researchers can elucidate metabolic pathways and quantify metabolic flux rates . This approach is particularly valuable in nutritional research, where understanding amino acid utilization is critical. Evidence from the literature indicates that L-Tyrosine (Ring-3,5-D2) has been successfully employed in isotope infusion studies lasting several hours, providing reliable data on whole-body amino acid metabolism .

Protein Synthesis Research

One of the most significant applications of L-Tyrosine (Ring-3,5-D2) is in the quantification of protein synthesis rates in various tissues and organisms. Research demonstrates that administering this compound along with other labeled amino acids allows for tracking protein synthesis through the incorporation of labeled amino acids into newly synthesized proteins . This technique has been applied in various experimental models, including studies on neonatal piglets receiving parenteral nutrition supplemented with arginine and citrulline. The incorporation of the labeled tyrosine into tissue proteins provides a direct measure of protein synthesis rates, offering insights into the effects of nutritional interventions on protein metabolism .

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